molecular formula C14H17FO3 B8036322 3-[1,1-(Ethylenedioxy)propyl]-6-fluoro-2-methoxystyrene

3-[1,1-(Ethylenedioxy)propyl]-6-fluoro-2-methoxystyrene

Cat. No. B8036322
M. Wt: 252.28 g/mol
InChI Key: GFHQIRLIVHBJEX-UHFFFAOYSA-N
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Description

3-[1,1-(Ethylenedioxy)propyl]-6-fluoro-2-methoxystyrene is a useful research compound. Its molecular formula is C14H17FO3 and its molecular weight is 252.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Copolymerization with Styrene

    This compound has been used to synthesize novel trisubstituted ethylenes and copolymerized with styrene. These copolymers were characterized by various techniques such as CHN elemental analysis, IR, 1H- and 13C-NMR, GPC, DSC, and TGA. The decomposition of these copolymers typically occurs in two steps, first in the 200–500°C range, followed by a second decomposition in the 500–800°C range (Kharas et al., 2017).

  • Synthesis of Water-Soluble Polymethacrylates

    The compound has been involved in the anionic polymerization of methacrylates leading to water-soluble polymethacrylates. These polymers exhibit specific thermal sensitivities and solubility characteristics that depend on the length of the hydrophilic oligo(ethylene glycol) unit (Han et al., 2003).

  • Applications in Organic Solar Cells

    Semiconducting polymer thin films, including those based on similar fluoro- and methoxy-substituted styrene compounds, have been studied for their application in organic photovoltaic (OPV) cells. The film morphology and performance are analyzed using techniques like scanning tunneling microscopy (STM) and photoconductive atomic force microscopy (pc-AFM) (Caballero-Quintana et al., 2018).

  • Polymerization Studies

    The compound has been part of studies involving the free radical polymerization of substituted styrenes, providing insights into the reaction mechanisms and rates of polymerization under various conditions (Berry et al., 1997).

  • Formation of Star Polymers

    This compound has also been used in the synthesis of star polymers through living cationic polymerization. Such polymers have applications in the field of advanced materials due to their unique structural properties (Shohi et al., 1992).

properties

IUPAC Name

2-(3-ethenyl-4-fluoro-2-methoxyphenyl)-2-ethyl-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FO3/c1-4-10-12(15)7-6-11(13(10)16-3)14(5-2)17-8-9-18-14/h4,6-7H,1,5,8-9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHQIRLIVHBJEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(OCCO1)C2=C(C(=C(C=C2)F)C=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a suspension of methyltriphenylphosphonium bromide (14.3 g, 40 mmol) in THF (250 ml) at room temperature and under nitrogen was added 16 ml (40 mmol) of 2.5 M n-BuLi. To the almost obtained solution was then added 3-[1,1-(ethylenedioxy)propyl]-6-fluoro-2-methoxybenzaldehyde (10 g, 39.5 mmol) in THF (30 ml). The reaction mixture was then stirred at room temperature for 2 h and poured into a mixture of hexanes and brine. The organic phase was washed two times with brine and one time with water. After evaporation of the solvent, the residue was filtered through a funnel filled with alumina (aluminium oxide 90 acc. Brockmann from Merck) and eluting with EtOAc 1 and hexanes 9 in order to remove the formed triphenylphosphonium oxide. Evaporation of the organic solvent gave a residue which was finally purified on silica gel eluting with EtOAc 1 and hexanes 9 to give 6.9 g (70%) of the title compound with a purity of 94.5% as determined by capillary GC.
Quantity
16 mL
Type
reactant
Reaction Step One
Name
3-[1,1-(ethylenedioxy)propyl]-6-fluoro-2-methoxybenzaldehyde
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
14.3 g
Type
catalyst
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
70%

Synthesis routes and methods II

Procedure details

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CCC1(c2ccc(F)c(C=O)c2OC)OCCO1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[1,1-(Ethylenedioxy)propyl]-6-fluoro-2-methoxystyrene
Reactant of Route 2
Reactant of Route 2
3-[1,1-(Ethylenedioxy)propyl]-6-fluoro-2-methoxystyrene
Reactant of Route 3
Reactant of Route 3
3-[1,1-(Ethylenedioxy)propyl]-6-fluoro-2-methoxystyrene
Reactant of Route 4
3-[1,1-(Ethylenedioxy)propyl]-6-fluoro-2-methoxystyrene
Reactant of Route 5
Reactant of Route 5
3-[1,1-(Ethylenedioxy)propyl]-6-fluoro-2-methoxystyrene
Reactant of Route 6
Reactant of Route 6
3-[1,1-(Ethylenedioxy)propyl]-6-fluoro-2-methoxystyrene

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